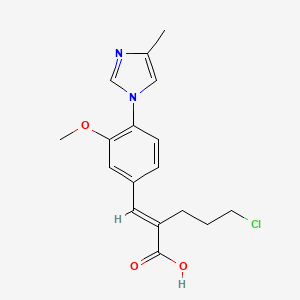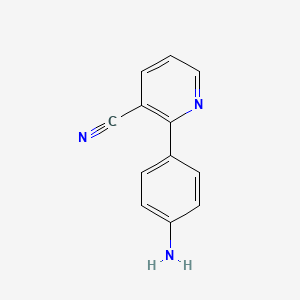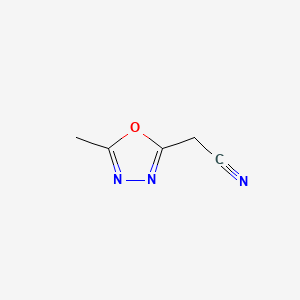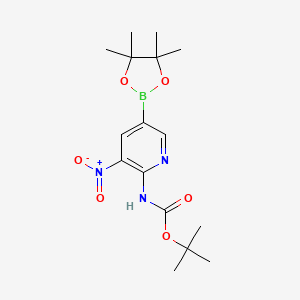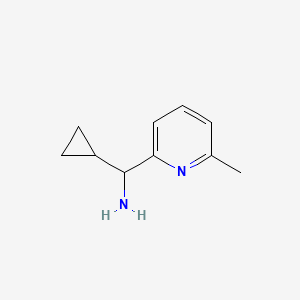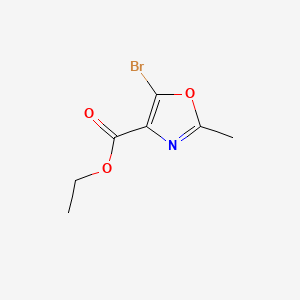
4-Methoxyphenyl-d4-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxyphenylacetonitrile, also known as 4-Methoxybenzyl cyanide, is an organic compound used as a building block in organic synthesis . It has a molecular weight of 147.17 and its linear formula is CH3OC6H4CH2CN .
Synthesis Analysis
4-Methoxyphenylacetonitrile has been isolated from the sponge Psammaplysilla purpurea . It has been used as a starting reagent in the synthesis of various compounds such as 2-(1-cyano-1-(2-methoxy)phenyl)methylidene-3-phenylthiazolidine-4,5-dione and α-cyanostilbenes .Molecular Structure Analysis
The molecular structure of 4-Methoxyphenylacetonitrile can be represented by the SMILES stringCOC1=CC=C(C=C1)CC#N . This indicates that the molecule consists of a methoxyphenyl group (COC1=CC=C(C=C1)) attached to an acetonitrile group (CC#N). Physical And Chemical Properties Analysis
4-Methoxyphenylacetonitrile is a light yellow clear liquid . It has a density of 1.085 g/mL at 25 °C and a boiling point of 286-287 °C . The refractive index n20/D is 1.531 (lit.) .Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Methoxyphenyl-d4-acetonitrile involves the reaction of 4-Methoxyphenyl-d4-acetaldehyde with hydroxylamine hydrochloride followed by dehydration to form the desired product.", "Starting Materials": [ "4-Methoxyphenyl-d4-acetaldehyde", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 4-Methoxyphenyl-d4-acetaldehyde (1.0 g) in methanol (10 mL) and add hydroxylamine hydrochloride (1.2 g) and sodium acetate (1.5 g).", "Step 2: Heat the reaction mixture at 60°C for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry it under vacuum.", "Step 5: Dissolve the dried precipitate in ethanol (10 mL) and add acetic anhydride (1.0 mL).", "Step 6: Heat the reaction mixture at 60°C for 1 hour.", "Step 7: Cool the reaction mixture to room temperature and filter the precipitate.", "Step 8: Wash the precipitate with ethanol and dry it under vacuum.", "Step 9: Recrystallize the product from ethanol to obtain 4-Methoxyphenyl-d4-acetonitrile as a white solid." ] } | |
Número CAS |
1219798-74-9 |
Fórmula molecular |
C9H9NO |
Peso molecular |
151.201 |
Nombre IUPAC |
2-(2,3,5,6-tetradeuterio-4-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5H,6H2,1H3/i2D,3D,4D,5D |
Clave InChI |
PACGLQCRGWFBJH-QFFDRWTDSA-N |
SMILES |
COC1=CC=C(C=C1)CC#N |
Sinónimos |
4-Methoxyphenyl-d4-acetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




